1-(2-methylphenyl)-3-propyl-1H-pyrazol-5-ol
Overview
Description
1-(2-methylphenyl)-3-propyl-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 216.126263138 g/mol and the complexity rating of the compound is 298. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Corrosion Inhibition in Petroleum Industry
1-(2-methylphenyl)-3-propyl-1H-pyrazol-5-ol derivatives have been explored for their application in the petroleum industry, specifically in oil well stimulation through acidizing processes. Research has shown that these compounds can act as effective corrosion inhibitors for N80 steel in acidic environments, commonly encountered in oil extraction and processing. A study demonstrated that pyrazol derivatives synthesized through green chemistry approaches could mitigate corrosion in a simulated acidizing environment with high efficiency, highlighting their potential as environmentally friendly corrosion inhibitors in petroleum operations (Singh, Ansari, Quraishi, & Kaya, 2020).
Bioinorganic and Medicinal Relevance
Compounds structurally related to this compound have been synthesized and studied for their potential in bioinorganic chemistry and medicinal applications. One study focused on cis-dioxomolybdenum(VI) complexes involving O, N-donor pyrazoline derivatives, demonstrating the versatility of pyrazole-based compounds in the development of new materials with potential applications in catalysis and as therapeutic agents (Maurya, Chourasia, Martín, Roy, Sharma, & Vishwakarma, 2015).
Antiproliferative Agents
Pyrazole derivatives have been investigated for their potential as antiproliferative agents, with research indicating that certain 1-phenylpyrazol-3-ol derivatives exhibit significant activity against various cancer cell lines. These compounds show promise as small molecule inhibitors for the treatment of cancers such as leukemia and breast cancer, indicating the potential medicinal applications of this compound derivatives in oncology (Ananda et al., 2016).
Antimicrobial Agents
Pyrazole compounds have also been studied for their antimicrobial properties. Synthesis and testing of new 1H-pyrazole derivatives containing various functional groups have shown that some of these compounds possess potent antibacterial activity against a range of microbial strains. This suggests potential applications of this compound derivatives in developing new antimicrobial agents (Kendre, Landge, Jadhav, & Bhusare, 2013).
Catalysis and Green Chemistry
Research into the synthesis of bis-3-methyl-1-phenyl-1H-pyrazol-5-ols highlights the role of this compound derivatives in green chemistry and catalysis. An efficient, environmentally friendly, catalyst-free synthesis method using ultrasound irradiation in aqueous ethanol has been developed, emphasizing the potential of these compounds in sustainable chemical processes (Shabalala et al., 2020).
Properties
IUPAC Name |
2-(2-methylphenyl)-5-propyl-1H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-3-6-11-9-13(16)15(14-11)12-8-5-4-7-10(12)2/h4-5,7-9,14H,3,6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKICBMJZMRXKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(N1)C2=CC=CC=C2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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